Palbociclib-SMCC vs. Palbociclib-propargyl: Divergent Conjugation Chemistry and Intended Application
Palbociclib-SMCC is functionalized with an SMCC linker containing an NHS ester (amine-reactive) and a maleimide group (sulfhydryl-reactive) for ADC construction . In contrast, Palbociclib-propargyl contains a terminal alkyne group designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to conjugate with azide-functionalized E3 ligase ligands in PROTAC synthesis . The functional consequence is that PROTAC CP-10 (synthesized from Palbociclib-propargyl) achieves CDK6 degradation with DC50 = 2.1 nM but exhibits 10–25-fold reduced kinase inhibitory activity for CDK4/6 compared to free Palbociclib, owing to steric interference from the linker and E3 ligase moiety . No comparable degradation or attenuated kinase inhibition data exist for Palbociclib-SMCC-based ADCs, which retain direct CDK4/6 inhibitory activity through lysosomal catabolite release [1].
| Evidence Dimension | Mechanism of action and functional group for conjugation |
|---|---|
| Target Compound Data | NHS ester (amine-reactive) + maleimide (sulfhydryl-reactive); releases linker-payload catabolite via lysosomal degradation |
| Comparator Or Baseline | Palbociclib-propargyl: terminal alkyne for CuAAC click chemistry; forms PROTAC CP-10 that degrades CDK6 (DC50 = 2.1 nM) |
| Quantified Difference | 10–25-fold reduced kinase inhibitory activity for CP-10 PROTAC vs. free Palbociclib; Palbociclib-SMCC ADC catabolite retains direct kinase inhibition |
| Conditions | In vitro kinase assay (CP-10); lysosomal degradation model (SMCC ADC class) |
Why This Matters
Selection of Palbociclib-SMCC over Palbociclib-propargyl is mandatory for ADC development; the latter cannot conjugate via amine/sulfhydryl chemistry and targets protein degradation rather than direct enzymatic inhibition.
- [1] WuXi AppTec. (2025). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. View Source
